molecular formula C62H58Cl2N4O12S4 B11932183 3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

Katalognummer: B11932183
Molekulargewicht: 1250.3 g/mol
InChI-Schlüssel: ZFCKYRIGPDQCLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate and 5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate are complex organic compounds with significant potential in various scientific fields. These compounds are characterized by their intricate molecular structures, which include multiple rings and functional groups.

Vorbereitungsmethoden

The synthesis of these compounds involves multiple steps, including the formation of the heptacyclic core and the introduction of the chlorosulfonyl and benzenesulfonate groups. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

These compounds undergo various chemical reactions, including:

    Oxidation: The presence of sulfonate groups makes them susceptible to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorosulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or alcohols replace the chlorine atom.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfonyl hydrides.

Wissenschaftliche Forschungsanwendungen

These compounds have a wide range of applications in scientific research:

    Chemistry: They are used as intermediates in the synthesis of more complex molecules and as reagents in various organic reactions.

    Biology: Their unique structures make them useful in studying molecular interactions and biological pathways.

    Industry: They can be used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of these compounds involves their interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl and benzenesulfonate groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The heptacyclic core provides structural stability and specificity in these interactions.

Vergleich Mit ähnlichen Verbindungen

Compared to other similar compounds, these molecules stand out due to their unique heptacyclic structure and the presence of both chlorosulfonyl and benzenesulfonate groups. Similar compounds include:

    Sulforhodamine 101: Used as a fluorescent dye in biological research.

    Rhodamine B: Another dye with applications in fluorescence microscopy.

These compounds differ in their specific functional groups and applications, but all share a common feature of being used in scientific research and industry.

Eigenschaften

Molekularformel

C62H58Cl2N4O12S4

Molekulargewicht

1250.3 g/mol

IUPAC-Name

3-chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/2C31H29ClN2O6S2/c32-41(35,36)26-17-20(42(37,38)39)9-10-21(26)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31;32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h2*9-10,15-17H,1-8,11-14H2

InChI-Schlüssel

ZFCKYRIGPDQCLF-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)Cl)CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.